![molecular formula C12H54Al16O75S8 B611045 硫糖铝 CAS No. 54182-58-0](/img/structure/B611045.png)
硫糖铝
描述
Sucralfate is a medication used to treat and prevent duodenal ulcers and other conditions as determined by your doctor . It works by forming a barrier or coat over the ulcer, protecting it from the acid of the stomach, allowing it to heal . Sucralfate contains an aluminum salt .
Synthesis Analysis
Sucralfate is synthesized by reacting sucrose with either sulfur trioxide or chlorosulfonic acid in the presence of an organic base, e.g., pyridine . The sodium sucrose sulfate obtained through this reaction is then reacted with basic polyaluminum chloride to form sucralfate .
Molecular Structure Analysis
Sucralfate is a nonabsorbable, aluminum salt of sucrose octasulfate . It has a molecular formula of C12H54Al16O75S8 and a molecular weight of 2086.74 . The structure of sucralfate shows significant differences arising from variation in the aluminum environment and the level of hydration .
Chemical Reactions Analysis
The sodium sucrose sulfate in sucralfate is amorphous and undergoes gradual hydrolysis with adhering water at room temperature to generate sulfuric acid . This forms a strong acidic milieu and accelerates decomposition per se . The aluminum complex is also amorphous but does not undergo hydrolysis and is stable during prolonged storage .
Physical And Chemical Properties Analysis
Sucralfate is a basic aluminum salt of sucrose octasulfate . It is a nonabsorbable compound with anti-ulcer, mucosa-protective, and potentially anti-mucositis activity . It is amorphous and stable during prolonged storage .
科学研究应用
Peptic Ulcer Disease Treatment
Sucralfate was introduced in Japan as a selective ulcer-protecting agent in 1968 and it is currently accepted worldwide as a nonsystemic site protector . It has an unusual developmental history among the drugs for peptic ulcer disease (PUD) .
Gastric Ulcer Healing
Sucralfate has been shown to improve gastric ulcer healing . It has comparable efficacy to cimetidine in healing gastroduodenal ulcers .
Duodenal Ulcer Treatment
Relapse rates after sucralfate-induced healing are lower compared with cimetidine-induced healing . This suggests that sucralfate could be a more effective treatment for duodenal ulcers.
Experimental Ulcer Models
Sucralfate has shown antiulcer effects in experimental ulcer models . For example, ulcers induced by aspirin in pylorus-ligated rats were inhibited in a dose-dependent fashion by pretreatment with sucralfate .
Antipeptic Activity
Sucralfate possesses antipeptic activity in vitro . The suppression of peptic activity in gastric juice by sucralfate is transient .
Safety and Stability
Sucralfate is stable during prolonged storage . With normal environmental exposure in subjects with normal renal function, the kidney is capable of excreting all absorbed aluminum . This suggests that sucralfate is safe for long-term use.
作用机制
Target of Action
Sucralfate primarily targets the gastrointestinal tract, specifically the gastric and duodenal mucosa . It is considered a cytoprotective agent, protecting cells in the gastrointestinal tract from damage caused by agents such as gastric acid, bile salts, alcohol, and acetylsalicylic acid (aspirin), among other substances .
Mode of Action
Sucralfate is a basic aluminum complex of sucrose octasulfate . It binds with positively charged protein exudates at the ulcer site, forming a viscous paste-like ulcer-adherent complex . This complex acts as a protective barrier on the gastric lining against pepsin, peptic acid, and bile salts . It also forms a coating over ulcers, protecting the area from further injury .
Biochemical Pathways
Sucralfate exhibits its action by forming a protective layer, increasing bicarbonate production, exhibiting anti-peptic effects, promoting tissue growth, regeneration, and repair . It stimulates the normal gastric mucosa to synthesize protective
未来方向
Sucralfate is used short-term (up to 8 weeks) to treat an active duodenal ulcer . It may take 2 to 8 weeks before you receive the full benefit of taking sucralfate . Your doctor may want you to keep taking sucralfate at a lower dose once your active ulcer has healed . Follow your doctor’s dosing instructions very carefully .
属性
InChI |
InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFOBURGDMUOW-RBQAPOGLSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H92Al16O75S8-16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2113.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sucralfate interact with the gastric mucosa?
A1: Sucralfate, in an acidic environment, undergoes polymerization forming a viscous paste that adheres to the gastric mucosa. [] This paste exhibits a higher affinity for ulcers and erosions due to the abundance of positively charged proteins in these damaged areas. [] Sucralfate forms polyvalent bridges with these proteins, creating a protective barrier against aggressive factors like acid and pepsin. []
Q2: Does sucralfate influence bicarbonate secretion in the gastroduodenal system?
A2: Research suggests that sucralfate, particularly its aluminum component, stimulates bicarbonate secretion in the stomach (fundus and antrum) and duodenum. [] This increase in bicarbonate secretion contributes to the "mucus-bicarbonate" barrier, offering further protection to the mucosa. []
Q3: What role does nitric oxide play in sucralfate's gastroprotective effects?
A3: Studies demonstrate that nitric oxide (NO) plays a crucial role in sucralfate's ability to protect the gastric mucosa and promote ulcer healing. [] Inhibiting NO synthase reduces both the protective and hyperemic (increased blood flow) effects of sucralfate, suggesting NO involvement in these processes. []
Q4: Does sucralfate affect the production of prostaglandins or glutathione?
A4: Research indicates that sucralfate might indirectly influence prostaglandin E2 metabolism in the gastroduodenal mucosa, contributing to its protective action. [] Additionally, studies have shown that a gastroprotective dose of sucralfate can elevate glutathione (GSH) concentration in the gastric mucosa, suggesting a potential role of GSH in its protective mechanism. []
Q5: How does sucralfate impact the healing of acute gastric lesions?
A5: In experimental models, sucralfate demonstrates a superior ability to promote healing of acute gastric lesions compared to antisecretory agents when the influence of intragastric pH is minimized. [] This suggests that sucralfate's healing properties extend beyond its acid-buffering capacity.
Q6: What is the composition of sucralfate and how does it affect its properties?
A6: Sucralfate is a basic aluminum salt of sucrose octasulfate. [] Its structure allows it to polymerize in acidic environments, forming a sticky gel that adheres to ulcer craters. [, , ] This unique property allows it to provide a protective barrier over damaged mucosal tissues. [, , ]
Q7: Does the pH of the environment influence sucralfate's effectiveness?
A7: While initially believed to be most effective in acidic environments, research shows that sucralfate retains its mucosal protective properties even at near-neutral pH levels. [, ] This suggests a broader range of applications for the drug.
Q8: Does sucralfate's interaction with other drugs depend on the pH of the environment?
A8: Yes, the interaction of sucralfate with other drugs, like ketoconazole, is heavily influenced by pH. [] Sucralfate's dissolution significantly impacts the pH of the surrounding solution, influencing the solubility and thus the absorption of co-administered medications. []
Q9: What is known about the absorption and distribution of sucralfate?
A9: Sucralfate exhibits minimal systemic absorption due to its limited solubility in the gastrointestinal tract. [, ] Studies using 99mTc-labeled sucralfate reveal that it predominantly remains within the gastrointestinal tract, adhering to the mucosal surface. []
Q10: Does sucralfate interact with other medications?
A10: Sucralfate has been shown to potentially interact with the absorption of various drugs, including ketoconazole, ciprofloxacin, norfloxacin, and phenytoin. [, , , , ] The mechanism is often related to binding or physical interference with absorption rather than direct metabolic interactions. [, , , , ]
Q11: How does the administration of sucralfate affect the bioavailability of other drugs?
A11: Studies indicate that sucralfate can significantly reduce the bioavailability of certain drugs when co-administered. For example, co-administration with ciprofloxacin led to a 30% decrease in bioavailability, while in some cases, the decrease exceeded 50%. [] Therefore, adjusting the dosing interval or considering alternative medications might be necessary to avoid these interactions.
Q12: What evidence supports the efficacy of sucralfate in treating peptic ulcers?
A12: Numerous placebo-controlled and comparative trials have demonstrated the efficacy of sucralfate in healing both duodenal and gastric ulcers. [, , ] Healing rates are comparable to H2-receptor antagonists like cimetidine and ranitidine. [, , ]
Q13: Does sucralfate offer advantages in long-term management of peptic ulcers?
A13: Research suggests that sucralfate is as effective as H2-receptor antagonists in preventing peptic ulcer relapse. [, ] Some studies even indicate a longer relapse-free period after sucralfate treatment compared to H2-blockers. []
Q14: Can sucralfate be used to prevent drug-induced gastroduodenal damage?
A14: Studies demonstrate that sucralfate, particularly in gel form, effectively prevents acute gastroduodenal lesions and reduces associated symptoms in patients using non-steroidal anti-inflammatory drugs (NSAIDs). [] This protective effect makes sucralfate a valuable prophylactic agent in this patient population.
Q15: Does sucralfate have any applications beyond treating peptic ulcers?
A15: Research indicates potential benefits of sucralfate in other conditions:
- Burn wound healing: Topical application of sucralfate showed faster wound healing compared to silver sulfadiazine, with reduced infection rates and pain. []
- Chronic venous ulcers: Topical sucralfate treatment demonstrated promising results in healing chronic venous ulcers, with improved wound contraction, re-epithelialization, and reduced pain. []
- Diabetic foot ulcers: Sucralfate dressings significantly improved wound contraction in diabetic foot ulcers compared to povidone-iodine dressings. []
- Stomatitis: Sucralfate has shown potential for alleviating stomatitis induced by 5-FU-based chemotherapy. [, ]
Q16: What is the safety profile of sucralfate?
A16: Sucralfate is generally well-tolerated with minimal systemic side effects due to its low absorption. [, ] Constipation is the most common side effect, reported in a small percentage of patients. []
Q17: Are there any concerns regarding the long-term use of sucralfate?
A17: While considered safe for short-term use, long-term safety data on sucralfate is limited. [, ] Further research is needed to fully understand the potential implications of chronic administration.
Q18: What are potential areas for future research on sucralfate?
A18: Several research avenues warrant further investigation:
- Optimizing dosage forms: Exploring novel formulations like gels and suspensions to enhance mucosal coverage and potentially improve efficacy in specific conditions. [, , ]
- Elucidating the role of NO and other mediators: Conducting in-depth studies to fully comprehend the interplay between sucralfate and NO, prostaglandins, and glutathione in its protective and healing mechanisms. [, , ]
- Expanding clinical applications: Investigating the efficacy of sucralfate in other conditions like ulcerative colitis, radiation-induced proctitis, and oral mucositis, where its protective and healing properties could be beneficial. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。